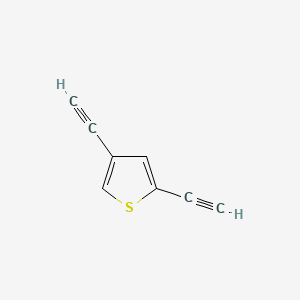

2,4-Diethynylthiophene

Description

Structure

3D Structure

Properties

CAS No. |

153143-05-6 |

|---|---|

Molecular Formula |

C8H4S |

Molecular Weight |

132.18 |

IUPAC Name |

2,4-diethynylthiophene |

InChI |

InChI=1S/C8H4S/c1-3-7-5-8(4-2)9-6-7/h1-2,5-6H |

InChI Key |

JHFWBSLNSAIXQY-UHFFFAOYSA-N |

SMILES |

C#CC1=CC(=CS1)C#C |

Synonyms |

Thiophene, 2,4-diethynyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diethynylthiophene and Its Functionalized Derivatives

Retrosynthetic Analysis and Strategic Approaches to the Diethynylthiophene Core

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inscitepress.org For 2,4-diethynylthiophene, the primary disconnection occurs at the C(sp)-C(sp²) bonds between the ethynyl (B1212043) groups and the thiophene (B33073) ring. This approach identifies a dihalogenated thiophene, specifically a 2,4-dihalo- or 2,4-dipudohalothiophene, and a suitable acetylene (B1199291) source as the key precursors. libretexts.org

The forward synthesis, therefore, logically involves a cross-coupling reaction. The most prevalent and effective strategy for forming these crucial C(sp)-C(sp²) bonds is the palladium-catalyzed Sonogashira coupling reaction. wikipedia.org This methodology necessitates the synthesis of a 2,4-disubstituted thiophene precursor where the substituents are appropriate leaving groups, such as bromide or iodide, for the palladium-catalyzed coupling cycle. The ethynyl group is often introduced using a terminal alkyne, which is frequently protected with a trimethylsilyl (B98337) (TMS) group to prevent side reactions like homocoupling. harvard.edu The final step in this sequence is the deprotection of the TMS groups to yield the terminal alkyne functionalities of the target molecule. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Group Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. rsc.orgrsc.org For the synthesis of this compound, the Sonogashira reaction is the method of choice. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org In the context of this compound synthesis, a 2,4-dihalothiophene is reacted with a protected terminal alkyne, such as (trimethylsilyl)acetylene (TMSA). The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a Pd(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI). mdpi.comresearchgate.net An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is used both as a solvent and to neutralize the hydrogen halide formed during the reaction. wikipedia.orgmdpi.com The reaction first forms 2,4-bis((trimethylsilyl)ethynyl)thiophene, which is then deprotected to give the final product. mdpi.com

A typical reaction sequence is illustrated below:

Step 1: Coupling A 2,4-dihalothiophene is coupled with (trimethylsilyl)acetylene using a Pd/Cu catalyst system. mdpi.com

Step 2: Deprotection The resulting silylated intermediate is treated with a base, such as potassium carbonate in methanol (B129727), to remove the TMS groups. mdpi.comuniroma1.it

This two-step process, starting from a dihalothiophene precursor, is a reliable method for preparing diethynylthiophenes. mdpi.comresearchgate.net

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, solvent, and temperature. researchgate.netresearchgate.net Optimizing these parameters is crucial for achieving high yields and minimizing side reactions.

Catalytic Systems:

Palladium Source: Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(PPh₃)₂Cl₂. libretexts.org For more challenging or sterically hindered substrates, catalysts generated from palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with specialized phosphine (B1218219) ligands can offer improved performance. libretexts.org

Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the reaction. wikipedia.org While copper-free Sonogashira protocols exist, the classic Pd/Cu system remains widely used for its effectiveness. libretexts.orgresearchgate.net

Ligands: The choice of phosphine ligands on the palladium center can significantly influence catalytic activity. While triphenylphosphine (B44618) (PPh₃) is common, bulkier and more electron-rich ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. libretexts.org

Reaction Conditions:

Base: Amine bases like triethylamine, diisopropylamine, or piperidine (B6355638) are frequently employed. mdpi.com Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in certain solvent systems. rsc.orgias.ac.in

Solvent: The reaction is often carried out in a mixture of the amine base and a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). mdpi.comsmolecule.com

Temperature: Sonogashira couplings are often performed at room temperature or with gentle heating (e.g., 60 °C) to balance reaction rate and catalyst stability. mdpi.comsmolecule.com

The table below summarizes typical conditions used for the Sonogashira coupling in the synthesis of ethynylthiophenes.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / i-Pr₂NH | THF | 60 | High | mdpi.com |

| Pd(OAc)₂ / 1,10-phenanthroline | Cs₂CO₃ | - | - | Optimal | researchgate.net |

| Pd-complex / CuI | K₂CO₃ | Isopropanol | 25 | >95 | rsc.org |

| Pd/Nf-G | K₂CO₃ | DMF | 78 | >90 | ias.ac.in |

This table is representative and specific conditions may vary based on the exact substrates.

Achieving the desired 2,4-disubstitution pattern on the thiophene ring is a matter of starting material control rather than a challenge of regioselectivity during the coupling reaction itself. The synthesis begins with a thiophene derivative that is already halogenated at the 2- and 4-positions, such as 2,4-dibromothiophene (B1333396) or 2,4-diiodothiophene.

The inherent reactivity of the different positions on the thiophene ring plays a crucial role in the synthesis of the precursors. The α-positions (C2 and C5) are significantly more reactive towards electrophilic substitution than the β-positions (C3 and C4). nih.govwikipedia.org This difference in reactivity can be exploited to synthesize the required 2,4-dihalothiophene precursors.

In cases where a polyhalogenated thiophene is used, the regioselectivity of the Sonogashira coupling is governed by the relative reactivity of the carbon-halogen bonds. The general reactivity order is C–I > C–Br > C–Cl. wikipedia.org This allows for selective mono-alkynylation if different halogens are present. For a dihalothiophene with identical halogens, such as 2,4-dibromothiophene, the reaction conditions are typically set to drive the reaction to completion, resulting in double ethynylation. The greater electrophilicity and accessibility of the C2 position compared to C4 generally leads to preferential reaction at C2 if substoichiometric amounts of the alkyne were used. libretexts.orgnih.gov However, to synthesize this compound, an excess of the alkyne and forcing conditions are used to ensure both positions react.

Optimization of Catalytic Systems and Reaction Conditions

Deprotection Strategies for Trimethylsilyl (TMS) Protected Ethynyl Groups

The use of (trimethylsilyl)acetylene is a common strategy to prevent the undesired oxidative homocoupling of terminal alkynes (Glaser coupling) under Sonogashira conditions. The trimethylsilyl (TMS) group is a robust protecting group that is easily removed in a subsequent step to reveal the terminal alkyne. harvard.edu

Base-Mediated Deprotection: This is the most common method for molecules like 2,4-bis((trimethylsilyl)ethynyl)thiophene. Mild bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in an alcohol solvent like methanol (MeOH) effectively cleave the silicon-carbon bond. mdpi.comuniroma1.it This method is advantageous due to its mild conditions and simple workup.

Fluoride-Mediated Deprotection: Fluoride (B91410) ion sources are highly effective for cleaving silicon-oxygen and silicon-carbon bonds due to the high strength of the Si-F bond. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose, typically in a solvent like THF. libretexts.orggelest.com This method is very efficient but can be less selective if other silyl-based protecting groups are present in the molecule. organic-chemistry.org

DBU-Promoted Deprotection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be a highly chemoselective reagent for the cleavage of acetylenic TMS groups, even in the presence of other base-labile functionalities or bulkier alkyl silyl (B83357) ethers. organic-chemistry.org

| Reagent | Solvent | Conditions | Notes | Reference |

| K₂CO₃ | Methanol (MeOH) | Room Temperature, overnight | Mild, common, high yield | mdpi.comuniroma1.it |

| TBAF | THF | Room Temperature | Very effective, potential for low selectivity | libretexts.orggelest.com |

| DBU | Acetonitrile (MeCN) | 60 °C, 40 min | Highly chemoselective | organic-chemistry.org |

Synthesis of Precursors and Functionalized Thiophenes for Ethynylation

The successful synthesis of this compound hinges on the availability of the corresponding 2,4-dihalothiophene precursor. The synthesis of these precursors often takes advantage of the intrinsic reactivity patterns of the thiophene ring. wikipedia.org

Synthesizing 2,4-dibromothiophene, a common starting material, typically requires a multi-step sequence as direct bromination of thiophene tends to yield the 2,5-dibromo isomer. One established route involves the sulfonation of 2-bromothiophene, followed by bromination and subsequent desulfonation. Functionalized thiophenes, which may contain other substituents for tuning the final properties of materials derived from this compound, can be prepared through various methods including metal-catalyzed cross-coupling reactions or cyclization of functionalized alkynes. nih.gov For example, Suzuki or Stille couplings can be used iteratively to build up complex functionalized oligothiophenes from simpler halogenated building blocks. unine.ch The ability to selectively functionalize specific positions on the thiophene ring is key to creating a diverse range of precursors for ethynylation. rsc.org

Comparative Analysis of Synthetic Efficiency and Scalability in Research Contexts

To enhance efficiency, researchers have explored one-pot procedures that combine deprotection and subsequent coupling reactions. scispace.com For example, an in situ desilylation of a protected bis(alkyne) followed by a Sonogashira cross-coupling can streamline the synthesis of oligo(arylene-ethynylene) type structures. scispace.comresearchgate.net Applying such a strategy to the synthesis of this compound or its derivatives could significantly improve process efficiency by reducing the number of intermediate purifications and handling steps.

The choice of catalyst system and reaction conditions for the Sonogashira coupling is paramount. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, such as CuI. organic-chemistry.orgmdpi.com The reactivity of the C-X bond (where X is a halogen) follows the order I > Br >> Cl, which can be exploited for selective couplings. wikipedia.org For di-substituted substrates like 2,4-dibromothiophene, the regioselectivity can be influenced by the electronic and steric environment of the two positions. researchgate.netrsc.org

Finally, the stability of the target compound, this compound, is a practical consideration for scalability. Terminal diethynyl arenes can exhibit limited thermal and chemical stability, which may complicate their isolation and storage, particularly on a larger scale within a research context. researchgate.netresearchgate.net This instability can lead to decomposition or oligomerization, reducing the effective yield of the desired monomer.

The following table provides a comparative overview of key synthetic methodologies discussed in the literature.

Interactive Data Table: Comparison of Synthetic Routes to Diethynylthiophenes

| Route | Starting Material | Key Reagents/Steps | Product | Reported Yield | Number of Steps from Precursor | Scalability Considerations | Reference(s) |

| Route A: Stepwise TMS Protection | 2,5-Diiodothiophene | 1. Sonogashira coupling with TMSA, Pd(PPh₃)₂Cl₂, CuI 2. Deprotection with K₂CO₃/Methanol | 2,5-Diethynylthiophene (B3057309) | 63% (coupling), 99% (deprotection) | 2 | High-yielding steps; two separate operations may reduce overall efficiency on a larger scale. | mdpi.com |

| Route B: Stepwise TMS Protection | Tetraiodothiophene | 1. Sonogashira coupling with 2 equiv. TMSA 2. Deprotection with KOH/Methanol | 2,5-Bis((trimethylsilyl)ethynyl)-3,4-diiodothiophene, then Tetraethynylthiophene | 84% (coupling), 91% (deprotection) | 2 | Good yields, but requires a highly halogenated, specific starting material. Stability of the final tetra-alkyne product is a concern. | harvard.edu |

| Route C: Direct Ethynylation (Functionalized) | 2,5-Diethynylthiophene | Sonogashira coupling with 4-iodopyridine, Pd(PPh₃)₂Cl₂, CuI | 2,5-Bis(pyridin-4-ylethynyl)thiophene | 84% | 1 | Demonstrates efficient functionalization of the core; stability of the diethynylthiophene starting material is key. | mdpi.com |

| Route D: One-Pot Deprotection/Coupling | Bis(trimethylsilylethynyl)arenes (e.g., 2,5-thienyl) | In situ desilylation followed by Sonogashira coupling with aryl halides. | Oligo(arylene-ethynylene)s | Up to 70% | 1 (from protected dialkyne) | One-pot nature improves efficiency and is advantageous for scalability by reducing workup steps. | scispace.comresearchgate.net |

| Route E: Precursor Synthesis | 2-Bromothiophene | NaNH₂/t-BuOK in liquid NH₃ | 3,4-Dibromothiophene | 58-68% | 1 | Provides a key precursor from a common starting material; moderate yield and use of liquid ammonia (B1221849) may pose scalability challenges in some labs. | tandfonline.com |

Reactivity and Mechanistic Investigations of 2,4 Diethynylthiophene

Polymerization Reactions of 2,4-Diethynylthiophene

The presence of two terminal alkyne functionalities allows this compound to participate in several types of polymerization reactions, leading to diverse macromolecular structures, from linear chains to highly cross-linked networks.

Oxidative coupling is a prominent method for polymerizing terminal diynes, including diethynylarenes. In the case of this compound, this reaction typically proceeds via a mechanism that involves the formation of a 1,3-diacetylene (butadiyne) linkage between monomer units. The process is generally catalyzed by copper(I) salts, such as cuprous bromide (CuBr), in the presence of an amine base and an oxidizing agent, often oxygen from the air.

The mechanism commences with the formation of a copper(I) acetylide intermediate from the terminal alkyne. This species then undergoes oxidation to a copper(II) species, which facilitates the coupling of two acetylide radicals to form the C-C bond of the diacetylene bridge, regenerating the copper(I) catalyst. This process repeats, extending the polymer chain. The resulting polymer, a poly(diacetylene-co-thiophene), possesses a conjugated backbone of alternating thiophene (B33073) and butadiyne units. This type of polymerization can lead to the formation of conjugated polymers with interesting optical and electronic properties. nih.govmdpi.com The polymerization of chiral thiophene monomers using oxidative coupling with FeCl3 has also been demonstrated, indicating the versatility of this method for creating functional polythiophenes. mdpi.com

Table 1: Typical Conditions for Oxidative Coupling Polymerization

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Copper(I) salts (e.g., CuBr, CuCl) | Facilitates the formation of acetylide intermediates. |

| Base/Ligand | Amines (e.g., N-butyldimethylamine) | Solubilizes the catalyst and acts as a base. mdpi.com |

| Oxidant | Oxygen (O2) or other oxidizing agents | Drives the coupling reaction. |

| Solvent | Organic solvents (e.g., Toluene, DMAc) | Dissolves monomers and growing polymer chains. mdpi.com |

Polycyclotrimerization is a powerful "atom-economic" reaction that converts the ethynyl (B1212043) groups of this compound into a highly cross-linked polymeric network. zenodo.org This reaction is a [2+2+2] cycloaddition of three alkyne units to form a substituted benzene (B151609) ring. rsc.org When applied to a difunctional monomer like this compound, the process leads to the formation of a rigid, three-dimensional network where the benzene rings act as junction points, connecting the thiophene units.

The reaction is typically catalyzed by transition metal complexes, such as tantalum(V) chloride (TaCl₅) or various cobalt complexes. zenodo.orgmdpi.com The mechanism involves the coordination of the alkyne monomers to the metal center, followed by oxidative coupling to form metallacyclopentadiene intermediates. Subsequent insertion of a third alkyne unit leads to the formation of the aromatic ring and regeneration of the active catalyst. The resulting hyperbranched or cross-linked polymers are often microporous and exhibit high thermal stability. zenodo.orgmdpi.com For instance, the polycyclotrimerization of the related monomer 2,5-diethynylthiophene (B3057309) has been shown to produce hyperbranched polyarylenes with excellent thermal stability and high fluorescence quantum efficiencies. zenodo.org

Table 2: Catalysts and Properties in Polycyclotrimerization of Diynes

| Catalyst System | Monomer Example | Polymer Properties | Reference |

|---|---|---|---|

| TaCl₅–Ph₄Sn | 2,5-Diethynylthiophene | High molecular weight, good solubility, excellent thermal stability. | zenodo.org |

| Cobalt Complexes | p-Diethynylbenzene | Highly cross-linked polyphenylenes with 1,2,4- and 1,3,5-substituted fragments. | mdpi.com |

Step-growth polymerization involves the reaction between two different multifunctional monomers (an A-A plus B-B approach) or a single monomer with two different reactive functional groups (an A-B approach). wikipedia.orglibretexts.org For this compound (a B-B type monomer), this requires a complementary co-monomer (A-A type), such as a dihaloarene.

A prime example of this strategy is the Sonogashira cross-coupling reaction. In this palladium- and copper-catalyzed process, the terminal alkyne groups of this compound react with an aryl or vinyl halide. By using a dihaloarene co-monomer, a fully conjugated polymer can be synthesized. The polymer backbone consists of alternating thiophene units and the aromatic unit from the dihalide co-monomer, connected by ethynyl linkages. This method allows for precise control over the polymer's chemical structure and, consequently, its electronic and physical properties by simply varying the co-monomer. advancedsciencenews.com This approach is a cornerstone in the synthesis of a vast range of π-conjugated polymers for applications in organic electronics. researchgate.net

Electropolymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. mdpi.comresearchgate.net For this compound, the polymerization can be initiated by the oxidation of the monomer at an appropriate potential. The generally accepted mechanism for thiophene derivatives involves the initial oxidation of the monomer to form a radical cation. researchgate.net

Two of these radical cations can then couple to form a dicationic dimer, which, after losing two protons, yields a neutral dimer. This dimer is more easily oxidized than the original monomer, so it is immediately re-oxidized to its radical cation, allowing for further propagation. This process continues, with oligomers and polymers growing on the electrode surface, eventually forming an insoluble, conductive film. researchgate.netdtic.mil The presence of the ethynyl groups may also influence the reaction, potentially participating in cross-linking reactions under electrochemical conditions. The properties of the resulting film, such as thickness, morphology, and conductivity, can be controlled by modulating the electrochemical parameters like potential, current density, and the composition of the electrolyte solution. mdpi.combeilstein-journals.org

Step-Growth Polymerization with Co-monomers

Cycloaddition Reactions Involving Ethynyl Moieties

The electron-rich alkyne functionalities of this compound serve as reactive sites for various cycloaddition reactions, enabling the construction of complex cyclic and polycyclic structures.

The ethynyl groups of this compound can act as dienophiles in [4+2] Diels-Alder cycloadditions. wikipedia.org In this type of reaction, the alkyne (a 2π-electron system) reacts with a conjugated diene (a 4π-electron system) to form a six-membered ring. organic-chemistry.org The driving force for this reaction is the formation of stable σ-bonds from weaker π-bonds. organic-chemistry.org Depending on the diene used, this reaction provides a powerful route to synthesize complex, thiophene-containing polycyclic aromatic compounds. The reaction is typically thermally promoted and proceeds in a concerted fashion. wikipedia.org Thiophene S-oxides, which can be generated in situ, are known to be effective dienes in [4+2] cycloadditions. researchgate.net

In addition to [4+2] cycloadditions, the alkyne moieties can also participate in [2+2] cycloadditions. These reactions, often photochemically induced or catalyzed by transition metals, involve the combination of two 2π-electron systems to form a four-membered cyclobutene (B1205218) ring. nih.govresearchgate.net For instance, the reaction of a diethynylthiophene derivative with an aldothioketene has been reported to proceed via a [2+2] cycloaddition to yield a 2,4-diylidene-1,3-dithietane structure. kyoto-u.ac.jp The outcome of whether a [4+2] or [2+2] pathway is favored can be dependent on the specific reactants, substituents, and reaction conditions. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Diethynylthiophene |

| p-Diethynylbenzene |

| Cuprous bromide |

| Tantalum(V) chloride |

| Iron(III) chloride |

| N-butyldimethylamine |

| Poly(diacetylene-co-thiophene) |

Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)

The bifunctional nature of this compound, possessing two terminal alkyne groups, makes it an excellent building block for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and high yields, forming stable 1,2,3-triazole rings. wikipedia.orgwikipedia.org The reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne groups of this compound and various organic azides to produce 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org

The classic Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org However, the copper-catalyzed version of the reaction proceeds under milder conditions and selectively yields the 1,4-disubstituted product. organic-chemistry.org The CuAAC reaction is remarkably versatile, tolerating a wide array of functional groups and being insensitive to aqueous conditions over a broad pH range. organic-chemistry.org This has enabled the synthesis of complex molecules incorporating the 2,4-bis(1,2,3-triazol-4-yl)thiophene core. For instance, reacting this compound with glycosyl azides under CuAAC conditions leads to the formation of novel triazole-thienopyrimidine hybrid glycosides. nih.gov The generation of the active Cu(I) catalyst is typically achieved in situ through the reduction of a copper(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate (B8700270). nih.gov

The general procedure for the CuAAC reaction with this compound involves combining the diethynylthiophene and an organic azide (B81097) in the presence of a copper(I) source. beilstein-journals.org Optimized conditions often include using copper(I) iodide as the catalyst, sodium ascorbate as a reducing agent, and a ligand such as N,N'-dimethylethylenediamine (DMEDA) in a solvent mixture like ethanol-water. beilstein-journals.org These reactions are typically conducted at moderate temperatures, for example, 50°C, for several hours to achieve good to excellent yields of the corresponding bis-triazole products. beilstein-journals.org The resulting 1,2,3-triazole-containing compounds have found applications in various fields due to their unique chemical and photophysical properties. beilstein-journals.org

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Reactants | Catalyst System | Product | Yield | Reference |

| This compound, Glycosyl Azides | CuSO₄, Sodium Ascorbate | 1,2,3-Glycoside Derivatives | 60-65% | nih.gov |

| 2-Iodothiophene, 2-Ethynylthiophene, NaN₃ | CuI, Sodium Ascorbate, DMEDA | Di(thien-2-yl)-1,2,3-triazole | Good to Excellent | beilstein-journals.org |

| Alkynes, Azides | [Cp*RuCl] complexes | 1,5-disubstituted 1,2,3-triazoles | Not Specified | organic-chemistry.org |

Formation of Oligomers and Metal-Organic Frameworks (MOFs)

The terminal alkyne groups of this compound serve as reactive sites for polymerization reactions, leading to the formation of conjugated oligomers and polymers. A prominent method for this is the Glaser coupling, an oxidative homocoupling of terminal alkynes catalyzed by copper salts, typically in the presence of an amine base and an oxidant like oxygen. rsc.orgarxiv.org This reaction creates a butadiyne (diacetylene) linkage between monomer units. The synthesis of macrocyclic cyclo[n]thiophenes from 3,4-dibutyl-2,5-diethynylthiophene has been achieved using modified Glaser-Eglinton or Glaser-Hay coupling conditions. rsc.org These oligothiophenes are of interest for their electronic and photonic properties. rsc.org The standard Glaser coupling can be used to produce end-capped derivatives and higher oligomers from thiophene precursors bearing ethynyl groups. harvard.edu

In addition to oligomerization, this compound and its derivatives can act as organic linkers or "struts" in the construction of metal-organic frameworks (MOFs). wikipedia.org MOFs are crystalline, porous materials composed of metal ions or clusters connected by organic ligands. wikipedia.orgmdpi.com The rigid structure and defined pore dimensions of MOFs make them suitable for applications in gas storage, separation, and catalysis. wikipedia.orgfrontiersin.org While direct use of this compound as a linker is less documented, its derivatives, particularly those functionalized with carboxylate groups, are employed in MOF synthesis. mdpi.com The synthesis of MOFs typically occurs under solvothermal conditions, where the metal salt and the organic linker are heated in a high-boiling point solvent. nih.gov For example, the reaction of metal nitrates like Cd(NO₃)₂ or Zn(NO₃)₂ with dicarboxylate ligands can yield two-dimensional porous MOFs. frontiersin.org The resulting framework's topology and properties are dictated by the coordination geometry of the metal ion and the length and functionality of the organic linker. mdpi.com

Table 2: Synthesis Methods for Oligomers and Frameworks

| Product Type | Monomer/Linker | Synthetic Method | Key Features | Reference |

| Macrocyclic Oligothiophenes | 3,4-Dibutyl-2,5-diethynylthiophene | Glaser-Eglinton/Hay Coupling | π-Expanded conjugated systems | rsc.org |

| End-capped Oligomers | Thiophene with ethynyl groups | Glaser Coupling | Separation of oligomers by chromatography | harvard.edu |

| 2D Metal-Organic Frameworks | Dicarboxylate Ligands (e.g., H₂bpydc) | Solvothermal Synthesis | Porous networks with sql topology | frontiersin.org |

Post-Synthetic Functionalization of this compound-Derived Polymers and Frameworks

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups and properties into pre-existing polymers and frameworks without altering their fundamental structure. semanticscholar.orgnih.gov For polymers and MOFs derived from this compound, any unreacted or intentionally preserved ethynyl groups represent valuable handles for PSM. These pendant alkyne groups can undergo the same click chemistry reactions described previously, allowing for the covalent attachment of a wide range of molecules.

In the context of polymers, post-polymerization modification allows for the creation of functional materials from a single "scaffold" polymer. nih.gov For instance, a polymer synthesized with pendant vinyl groups can be modified via thiol-ene click reactions or Michael additions. rsc.org Similarly, a polymer backbone containing the this compound unit could be functionalized by reacting the alkyne groups with azide-containing molecules to attach specific functionalities, thereby tailoring the polymer's properties for applications like drug delivery or sensor development. nih.gov

For MOFs, PSM offers a versatile route to functionalize the interior pore surfaces, which is often difficult to achieve through direct synthesis. nih.govresearchgate.netnih.gov Covalent PSM can be performed on the organic linkers, while coordinative PSM targets the metal nodes. nih.gov If a MOF were constructed using a linker containing the this compound moiety, the alkyne groups pointing into the pores could be modified. A "click" reaction with an azide-functionalized molecule could introduce new chemical properties within the MOF's channels, enhancing its selectivity for gas sorption or introducing catalytic sites. researchgate.net This approach avoids the potentially harsh conditions of de novo MOF synthesis, which might not be compatible with sensitive functional groups. semanticscholar.org The ability to perform these modifications under mild conditions makes PSM a pivotal tool for developing advanced, functional materials from this compound-based structures. semanticscholar.orgrsc.org

Advanced Spectroscopic and Structural Elucidation for Research Applications

Electronic Structure Probing via UV-Visible Absorption and Emission Spectroscopy in Conjugated Systems

UV-Visible absorption and emission spectroscopy are powerful tools for investigating the electronic transitions within conjugated systems like those based on 2,4-diethynylthiophene. These techniques provide insights into the extent of π-conjugation, the energy of the frontier molecular orbitals (HOMO and LUMO), and the material's photophysical properties.

The electronic absorption spectra of conjugated molecules are characterized by strong π-π* transitions. The position of the maximum absorption wavelength (λmax) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the extent of π-conjugation in a molecule increases, the HOMO-LUMO gap decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift). libretexts.org

In polymers and oligomers containing this compound units, the degree of electronic delocalization along the backbone dictates the absorption properties. For instance, studies on oligo(diethynyl-thiophene) bridged ruthenium(II) complexes have shown that electronic delocalization is established within the oligomeric fragments. nih.gov The absorption wavelengths are also influenced by the nature of the other building blocks in the polymer chain. For example, donor-acceptor type π-conjugated polymers incorporating thiophene (B33073) units exhibit different absorption maxima depending on the electron-accepting unit, which in turn affects the optical band gap. nih.govresearchgate.net The optical band gap (Eg(opt)) can be estimated from the onset of the absorption spectrum. nih.gov

The table below presents a conceptual overview of how the extent of conjugation and the nature of substituents can influence the UV-Visible absorption and band gap of this compound-based systems.

| System | Relative Extent of Conjugation | Expected λmax Shift | Expected Band Gap |

| This compound Monomer | Low | Shorter Wavelength | Larger |

| Oligomer with few repeating units | Moderate | Intermediate Wavelength | Intermediate |

| Polymer with many repeating units | High | Longer Wavelength | Smaller |

| Polymer with electron-donating groups | High | Longer Wavelength | Smaller |

| Polymer with electron-withdrawing groups | High | Shorter Wavelength | Larger |

This table provides a generalized trend. Actual values depend on the specific molecular structure, solvent, and other experimental conditions.

Many conjugated materials, including those derived from this compound, exhibit fluorescence or phosphorescence upon excitation with UV or visible light. The study of these luminescence properties provides further information about the excited state dynamics. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. rsc.org It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

The luminescence quantum yield can be significantly affected by the molecular structure and the surrounding environment. For example, in a series of ruthenium(II) complexes with oligo-diethynyl-thiophene bridges, the metal-to-ligand charge-transfer luminescence was found to be strongly depressed in larger oligomers (n > 2), where the quantum yield was approximately 10⁻⁴. nih.gov The quantum yield of thiophene-based donor-π-acceptor molecules has been shown to be solvent-dependent, generally decreasing with increasing solvent polarity. rsc.orgscispace.comresearchgate.net

The determination of quantum yields is typically performed by a comparative method, using a standard with a known quantum yield. acs.org The radiative (kr) and non-radiative (knr) decay rates can be calculated from the fluorescence quantum yield and the excited-state lifetime (τ), providing deeper insights into the photophysical processes. rsc.org

| Compound Type | Typical Quantum Yield Range | Factors Influencing Quantum Yield |

| Thiophene-based D-π-A dyes | 0.3 - 0.9 (in non-polar solvents) | Solvent polarity, nature of donor and acceptor groups. rsc.orgscispace.comresearchgate.net |

| Ruthenium(II) oligo-diethynyl-thiophene complexes | ~10⁻⁴ (for n ≤ 2) | Length of the oligothiophene bridge. nih.gov |

This table presents illustrative data from the literature; actual values are highly specific to the molecule and conditions.

Analysis of π-Conjugation Extent and Band Gap Tuning

Vibrational Spectroscopic Analysis for Polymer Structure and Bonding Characterization (e.g., Raman, FTIR)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is indispensable for the structural characterization of polymers based on this compound. These techniques probe the vibrational modes of molecules, providing a fingerprint of the functional groups and chemical bonds present. mdpi.commdpi.com

FTIR spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of bonds with a changing dipole moment. mdpi.com It is particularly useful for identifying characteristic functional groups. For instance, the presence of unreacted ethynyl (B1212043) groups in a polymer can be confirmed by the observation of a ≡C-H stretching vibration, typically around 3300 cm⁻¹. acs.org The C≡C triple bond stretching vibration can also be observed in the IR spectrum, although it is often weak. acs.org

Raman spectroscopy, a light scattering technique, is sensitive to the polarizability of molecular bonds and is complementary to FTIR. mdpi.com It is especially powerful for studying the C=C and C≡C stretching vibrations in conjugated polymer backbones. semi.ac.cn The Raman spectrum of a diethynyl-substituted compound would be expected to show a strong band for the symmetric C≡C stretching vibration. acs.org Changes in the position and intensity of these bands can provide information about the conformation and conjugation length of the polymer chain. semi.ac.cn

The table below summarizes key vibrational modes relevant to the analysis of this compound and its polymers.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Provided |

| ≡C-H Stretch | ~3300 | FTIR, Raman | Presence of terminal alkyne groups. acs.org |

| C≡C Stretch | ~2100 - 2260 | Raman (strong), FTIR (weak) | Presence of internal and terminal alkyne groups. acs.org |

| Thiophene Ring C-H Stretch | ~3100 | FTIR, Raman | Aromatic C-H bonds in the thiophene ring. |

| Thiophene Ring C=C Stretch | ~1400 - 1500 | Raman | Conjugation within the thiophene ring. |

| Thiophene Ring Breathing | ~800 - 850 | Raman | Integrity of the thiophene ring structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Chain Analysis and Regioregularity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of polymers in solution. pageplace.de High-resolution ¹H and ¹³C NMR provide information about the chemical environment of each atom, allowing for the determination of the polymer's monomer sequence, end-groups, and regioregularity. pageplace.de

For polymers derived from unsymmetrically substituted monomers like this compound, the concept of regioregularity is critical. It describes the orientation of the monomer units within the polymer chain. Different connectivities (e.g., head-to-tail, head-to-head, tail-to-tail) lead to different chemical and physical properties. The synthesis of regioregular polythiophenes is a significant area of research, as a well-defined structure often leads to improved electronic properties. mdpi.com NMR spectroscopy is a primary tool for quantifying the degree of regioregularity by analyzing the splitting patterns and chemical shifts of the protons and carbons in the polymer backbone and side chains.

End-group analysis by NMR is a common method for determining the number-average molecular weight (Mn) of polymers, particularly for those with lower molecular weights. fsu.edumagritek.com By comparing the integral of the signals from the end-groups to those of the repeating monomer units, the degree of polymerization can be calculated. magritek.com

| NMR Nucleus | Information Obtained | Example Application for this compound Polymers |

| ¹H | Chemical environment of protons, proton connectivity (via COSY), quantitative analysis. | Distinguishing between aromatic protons on the thiophene ring, protons of the ethynyl groups, and protons on side chains. Determining regioregularity through analysis of aromatic proton splitting patterns. End-group analysis. magritek.com |

| ¹³C | Chemical environment of carbons, presence of different functional groups. | Identifying the carbons of the thiophene ring, the sp-hybridized carbons of the alkyne units, and carbons in side chains. Providing complementary information on regioregularity. researchgate.net |

| ³¹P | (If applicable) | Characterizing organometallic polymers containing phosphine (B1218219) ligands. acs.org |

X-ray Diffraction (XRD) and Crystallographic Studies of this compound-Based Materials (for crystal packing, intermolecular interactions)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. numberanalytics.com These interactions are crucial in determining the bulk properties of the material. For conjugated systems, π-π stacking interactions can facilitate charge transport between molecules, which is important for applications in organic electronics.

For polymeric materials, which are often semi-crystalline or amorphous, powder XRD is used to assess the degree of crystallinity and to identify characteristic packing distances. nih.gov The presence of sharp peaks in a powder XRD pattern indicates crystalline domains, while broad halos are characteristic of amorphous regions.

| Technique | Sample Type | Information Obtained | Relevance to this compound Materials |

| Single-Crystal XRD | Single crystals | Precise molecular structure, bond lengths, bond angles, conformation, crystal packing, intermolecular interactions. mdpi.com | Definitive structural confirmation of monomers and oligomers. Understanding structure-property relationships at the molecular level. |

| Powder XRD | Powders, thin films | Crystalline phases, degree of crystallinity, crystallite size, intermolecular packing distances. nih.gov | Characterizing the morphology of polymers. Relating the degree of order to the electronic and physical properties. |

High-Resolution Mass Spectrometry for Oligomer and Polymer End-Group Characterization

High-resolution mass spectrometry (HRMS) is a vital tool for the precise determination of molecular weights and the characterization of complex mixtures. researchgate.net Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly well-suited for the analysis of oligomers and polymers.

HRMS can confirm the successful synthesis of a target molecule by providing its exact mass, which can be used to deduce the elemental composition. researchgate.net For oligomeric and polymeric samples, mass spectrometry can reveal the distribution of chain lengths and provide information about the end-groups. wikipedia.org This is especially important for confirming the structure of telechelic polymers or for understanding initiation and termination processes in polymerization reactions.

The combination of ion mobility spectrometry with mass spectrometry (IMS-MS) is an emerging technique that can separate ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. nih.gov This can be particularly useful for characterizing the complex, heterogeneous mixtures of oligomers that are often formed in polymerization reactions. nih.govnih.gov

| Mass Spectrometry Technique | Primary Application | Information Provided for this compound Systems |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination. | Confirmation of the elemental composition of newly synthesized monomers and oligomers. researchgate.net |

| MALDI-TOF MS | Analysis of polymer molecular weight distribution. | Determination of the average molecular weight and polydispersity of polymers. Characterization of end-groups. researchgate.net |

| ESI-MS | Analysis of soluble, polar molecules. | Characterization of oligomers and functionalized polymers in solution. nih.gov |

| ESI-IMS-MS | Separation and characterization of complex mixtures based on mass, charge, and shape. | Resolving and characterizing heterogeneous oligomeric species. nih.govescholarship.org |

Photoelectron Spectroscopy (PES) for Ionization Energy and Electronic Orbital Analysis

Photoelectron spectroscopy (PES) is a powerful technique utilized to determine the ionization energies of molecules, providing profound insights into their electronic structure. libretexts.orgyoutube.com This method involves irradiating a sample with high-energy photons, causing the ejection of electrons. By analyzing the kinetic energy of these photoelectrons, the binding energies of the electrons within their molecular orbitals can be determined. libretexts.orgyoutube.com For this compound, PES studies, in conjunction with theoretical calculations, have elucidated the energetic ordering and nature of its valence molecular orbitals.

Detailed analysis of the electronic structure of this compound has been performed using Electron Propagator Theory (EPT) with various decouplings, providing a theoretical basis for the assignment of its photoelectron spectrum. ias.ac.in The calculated vertical ionization energies offer a precise measure of the energy required to remove an electron from a specific molecular orbital without any change in the molecular geometry. libretexts.org

The table below presents the calculated vertical ionization energies for the first eight ionization events of this compound, along with the corresponding Dyson orbital assignments. These theoretical values are in good agreement with experimental PES data and help to resolve ambiguities in spectral assignments. ias.ac.in

Table 1: Vertical Ionization Energies and Dyson Orbital Assignments for this compound

| Ionization Energy (eV) | Dyson Orbital | Character |

|---|---|---|

| 8.32 | HOMO | π |

| 9.15 | HOMO-1 | π |

| 10.78 | HOMO-2 | σ |

| 11.39 | HOMO-3 | σ |

| 11.83 | HOMO-4 | π |

| 12.02 | HOMO-5 | π |

| 13.01 | HOMO-6 | σ |

| 13.88 | HOMO-7 | π |

Data sourced from theoretical calculations using P3/cc-pVTZ level of theory. ias.ac.in

The analysis of the Dyson orbitals provides a detailed picture of the electron density distribution for each ionization event. ias.ac.in

Research Findings on Electronic Orbital Analysis:

HOMO and HOMO-1: The Highest Occupied Molecular Orbital (HOMO) and HOMO-1 of this compound are both of π character. ias.ac.in A key finding is the disjointed nature of the electron density distribution in these orbitals. The π electron density of the thiophene ring and the π electron density of the ethynyl (acetylenic) groups are separated. ias.ac.in

HOMO-4: Similar to the highest occupied orbitals, the HOMO-4, which is also a π-type orbital, exhibits a disjointed density distribution between the ring and the ethynyl moieties. ias.ac.in

HOMO-5: In contrast, the HOMO-5 π orbital shows considerable overlap between the π electron densities of the thiophene ring and the ethyne (B1235809) groups. ias.ac.in However, a nodal plane bisects the molecule, leading to disjointed densities between the two ethynyl groups' πc–c regions. ias.ac.in

HOMO-7: The HOMO-7 orbital is characterized by a seamless integration of π electron density across the entire molecule, encompassing the thiophene ring and both ethynyl substituents. ias.ac.in This indicates a high degree of delocalization for this particular orbital. ias.ac.in

σ Orbitals: The HOMO-2, HOMO-3, and HOMO-6 are identified as σ-type orbitals, corresponding to the molecular framework. ias.ac.in

This detailed orbital analysis, made possible through a combination of PES experiments and advanced computational methods, is crucial for understanding the electronic properties of this compound and predicting its behavior in applications such as nonlinear optics and electrochemical devices. ias.ac.in

Theoretical and Computational Chemistry Studies of 2,4 Diethynylthiophene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It has become a popular tool in computational chemistry for calculating the electronic properties of molecules. scispace.com DFT calculations are employed to understand the distribution of electrons within a molecule and the energies of its molecular orbitals. nih.gov

In the context of 2,4-diethynylthiophene, DFT calculations provide valuable insights into its fundamental electronic characteristics. These calculations are crucial for predicting its behavior in various applications, particularly in the field of molecular electronics. rsc.orgscispace.com

HOMO-LUMO Energy Gap and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. ossila.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. malayajournal.org This gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.orgossila.com A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and has higher chemical reactivity. chalcogen.ro

For systems involving diethynylthiophene, DFT calculations have been used to determine the HOMO and LUMO energy levels. rsc.org In multinuclear organometallic wires containing (2,5-diethynylthiophene)diyl-Ru(dppe)2 repeating units, the HOMOs are composed of the π*-orbitals of the ruthenium fragments and the π-orbitals of the diethynylthienylene bridging linkers. rsc.org The interaction between these fragments leads to a raising of the HOMO energy levels. rsc.org This high-lying HOMO is crucial for efficient energy alignment with the Fermi level of metal electrodes in molecular electronic devices. rsc.org

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Mononuclear wire (1TMS) | -5.18 | - | - |

| Dinuclear wire (2TMS) | -4.69 | - | - |

| Trinuclear wire (3TMS) | -4.57 | - | - |

Data derived from studies on related diethynylthiophene-containing organometallic wires. The specific values for this compound may vary. rsc.org

Charge Distribution, Dipole Moments, and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are visual representations of the charge distribution around a molecule. avogadro.ccblogspot.com These maps are valuable for predicting reactive sites for electrophilic and nucleophilic attack. malayajournal.org Regions of negative electrostatic potential (often colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas. researchgate.netresearchgate.net

For this compound, theoretical calculations can predict its dipole moment and generate ESP maps to visualize its charge distribution. avogadro.ccuzh.ch The electronegativity of the sulfur atom in the thiophene (B33073) ring and the electron-withdrawing nature of the ethynyl (B1212043) groups will significantly influence the charge distribution and the resulting dipole moment. arxiv.orgbrainly.com

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NEXAFS)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret electronic absorption spectra, such as UV-Vis spectra. researchgate.netresearchgate.net TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. respectprogram.org

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is another technique that provides information about the electronic structure and orientation of molecules. osti.gov DFT calculations can simulate NEXAFS spectra, aiding in their interpretation and connecting spectral features to specific molecular properties like chain planarity and electronic conjugation. osti.gov

For this compound and its derivatives, TD-DFT calculations can predict their UV-Vis absorption spectra, providing insights into their optical properties. ossila.com These predictions are valuable for designing materials with specific light-absorbing characteristics for applications in areas like organic photovoltaics. researchgate.net Similarly, DFT-based simulations of NEXAFS spectra can help to understand the conformation and aggregation behavior of polymers containing this compound units. osti.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Polymer Chain Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commun.ca These simulations provide detailed information about the conformational changes and dynamic behavior of molecules and materials. nih.govnih.gov

In the context of polymers derived from this compound, MD simulations can be employed to investigate the flexibility of the polymer chains, their preferred conformations, and how they pack in the solid state. mdpi.com Understanding the conformational dynamics is crucial as it directly impacts the material's properties, such as its electronic and mechanical characteristics. For instance, the degree of planarity along the polymer backbone, which can be studied with MD, affects the extent of π-conjugation and, consequently, the charge transport properties.

Modeling of Charge Transport and Electronic Communication in Molecular Wires and Devices

The study of charge transport through single molecules is a central theme in the field of molecular electronics. osti.gov Theoretical modeling plays a crucial role in understanding and predicting the conductance of molecular wires. rsc.orgscispace.com

For molecular wires incorporating this compound, computational models based on DFT combined with non-equilibrium Green's function (NEGF) methods can be used to calculate their charge transport characteristics. rsc.org These calculations can reveal how the electronic structure of the molecule, particularly the alignment of its frontier orbitals with the electrode Fermi level, governs the conductance. rsc.orgrsc.org

Studies on related organometallic wires with diethynylthiophene linkers have shown that strong electronic communication between metal centers through the bridging ligand leads to high conductance. scispace.comrsc.org The modeling of these systems helps to elucidate the mechanisms of long-range electron transport and to design molecules with optimized performance for use in electronic devices. rsc.orgresearchgate.net

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable tools for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov They allow for the determination of reaction pathways, the structures of transition states, and the calculation of activation energies. akj.az

For reactions involving this compound, such as its polymerization or its participation in cycloaddition reactions, quantum chemical methods can provide detailed mechanistic insights. diva-portal.org For example, calculations can be used to explore the transition states of different polymerization pathways, helping to understand how the polymer chain grows and what factors control its structure. These computational studies can guide the development of new synthetic methods and the design of novel materials with desired properties. rsc.orgnrel.gov

Applications of 2,4 Diethynylthiophene in Advanced Materials Science and Organic Electronics

Conjugated Polymers and Oligomers for Organic Photovoltaics (OPVs)

The quest for efficient and stable organic solar cells has driven the development of novel conjugated polymers. The incorporation of ethynyl (B1212043) linkages into polymer backbones is a known strategy to enhance planarity and charge carrier mobility. While the 2,5-diethynylthiophene (B3057309) isomer is more frequently studied for creating linear, rod-like polymers mdpi.com, the 2,4-diethynylthiophene monomer introduces a kinked or bent structure, which can be strategically used to modulate material properties such as solubility and thin-film morphology.

Active Layer Design and Morphology Control

The performance of an Organic Photovoltaic (OPV) device is critically dependent on the morphology of its active layer, which is typically a bulk-heterojunction (BHJ) blend of an electron-donating polymer and an electron-accepting material. nih.govdiva-portal.org The ideal morphology features interpenetrating networks of the donor and acceptor phases on a nanometer scale, maximizing the interfacial area for charge separation while maintaining continuous pathways for charge transport to the electrodes. mdpi.com

Polymers derived from this compound can influence this morphology in several ways. The inherent non-linearity of the 2,4-linkage can disrupt excessive polymer aggregation and crystallization, which may improve solubility in common organic solvents—a crucial factor for solution-based processing of large-area devices. cognizancejournal.com Fine-tuning the donor-acceptor blend morphology is essential, as this structure dictates the efficiency of exciton (B1674681) diffusion and dissociation. mdpi.comresearchgate.net In some systems, a ternary strategy, where a third component is added to the blend, can be used to optimize the morphology, enhance charge generation, and improve transport pathways. diva-portal.orgmdpi.com The specific geometry of polymers containing this compound could be leveraged in such ternary systems to compatibilize the donor and acceptor phases or to create a hierarchical morphology that benefits device performance. diva-portal.orgresearchgate.net

Charge Generation and Transport Mechanisms in OPV Devices

The fundamental process of generating photocurrent in OPVs involves several steps: (1) light absorption creates a tightly bound electron-hole pair (an exciton); (2) the exciton diffuses to a donor-acceptor interface; (3) the exciton dissociates into a charge-transfer (CT) state, and subsequently into free charge carriers; and (4) these free charges are transported to and collected at their respective electrodes. mdpi.comcam.ac.uk The efficiency of each step is governed by the electronic properties of the materials used.

The introduction of the rigid and highly conjugated diethynylthiophene unit into a polymer backbone can significantly impact charge transport. The carbon-carbon triple bonds tend to planarize the polymer chain, which enhances π-orbital overlap and facilitates intramolecular and intermolecular charge hopping. mdpi.com Time-resolved spectroscopy studies on related systems show that charge generation can occur on picosecond timescales, with distinct pathways for excitons originating on the donor versus the acceptor material. nih.gov The electronic structure of oligomers featuring diethynyl-thiophene spacers reveals that the frontier molecular orbitals (HOMO and LUMO) are delocalized along the conjugated backbone, which is a prerequisite for efficient charge transport. acs.org

In polymers containing this compound, the specific linkage would alter the electronic delocalization compared to its linear 2,5-isomer. This could influence the energy levels of the HOMO and LUMO, thereby affecting the open-circuit voltage (Voc) of the device and the driving force for exciton dissociation at the donor-acceptor interface.

Device Performance Optimization and Stability Studies

The ultimate measure of an OPV material is its performance within a device, quantified by the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). rsc.org While specific device data for polymers exclusively derived from this compound are not widely reported, research on analogous structures provides insight into the potential performance. For instance, copolymers incorporating thieno[3,2-b]thiophene (B52689), a related fused-ring system, have demonstrated high hole mobility and achieved PCEs of up to 7.05% in fullerene-based devices. mdpi.com The development of non-fullerene acceptors has further pushed efficiencies, with some polymer systems reaching PCEs of 16-17%. nih.govpolyu.edu.hk

Optimization strategies often involve the use of solvent additives or thermal annealing to control the active layer morphology, or the development of ternary blends to improve light absorption and charge transport. diva-portal.orgpolyu.edu.hk Device stability, another critical parameter for commercial viability, is also closely linked to the chemical structure of the polymer and the morphology of the active layer. researchgate.net The rigid ethynylene linkages are expected to contribute to the thermal stability of the resulting polymers. harvard.edu

The table below summarizes the performance of OPV devices based on various conjugated polymers containing thiophene (B33073) and ethynylene units, providing a benchmark for the potential of this compound-based materials.

| Polymer System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|

| PTT-ODTTBT:PC71BM | 0.82 | 13.96 | 66.94 | 7.05 | mdpi.com |

| PBDBT-DTBT/BTP-3-EH-4Cl (p-i-n structure) | 0.86 | 25.6 | 75.5 | 16.6 | nih.gov |

| PM6:Y6:ITIC-Th (Ternary) | - | - | - | 17.2 | polyu.edu.hk |

| P17:PC71BM | 0.76 | 14.1 | 58 | 6.22 | mdpi.com |

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

In the field of Organic Light-Emitting Diodes (OLEDs), materials containing the diethynylthiophene moiety can be used as components of the emissive layer. The rigid, π-conjugated nature of the ethynyl-thiophene unit is beneficial for creating stable and efficient fluorophores. The specific 2,4-linkage offers a unique structural motif for tuning the photophysical properties of these materials.

Emission Wavelength Tuning and Color Purity

The emission color of an organic fluorophore is determined by its energy gap between the HOMO and LUMO levels. A key strategy for tuning this gap is to create donor-π-acceptor (D-π-A) molecules, where an electron-donating group and an electron-accepting group are connected by a conjugated π-bridge. beilstein-journals.org The this compound unit can serve as a component of this π-bridge.

Studies on related oligomers have shown that increasing the length of the conjugated path by adding diethynyl-thiophene spacers leads to a progressive red-shift in both absorption and fluorescence, effectively lowering the emission energy. nih.gov The introduction of a this compound unit would create a non-linear conjugation pathway, which can influence intramolecular charge transfer (ICT) characteristics and thus the emission wavelength. This contrasts with the 2,5-isomer, which extends conjugation linearly. The kinked geometry of the 2,4-isomer might also inhibit strong intermolecular π-π stacking in the solid state, which can be advantageous for maintaining high fluorescence quantum yields and achieving purer emission colors with a smaller full-width at half-maximum (FWHM). researchgate.net For instance, some advanced blue emitters have achieved very narrow FWHM of ~17-19 nm, leading to high color purity. nih.gov

Device Efficiency and Longevity

The performance of an OLED is characterized by its efficiency—measured as external quantum efficiency (EQE, %), current efficiency (cd/A), and power efficiency (lm/W)—and its operational lifetime. researchgate.netumich.edu Efficient OLEDs require a balance of charge injection, high fluorescence quantum yield in the solid state, and an optimized device architecture to ensure that electron-hole recombination occurs effectively within the emissive layer. researchgate.net

Materials incorporating diethynylthiophene units can be designed for high thermal stability, a property that contributes to longer device lifetimes. harvard.edu The efficiency of OLEDs has seen significant improvement, with thermally activated delayed fluorescence (TADF) materials enabling theoretical internal quantum efficiencies of nearly 100%. researchgate.netnih.gov Donor-π-acceptor molecules based on a related thieno[3,2-b]thiophene π-linker have been used to create solution-processed OLEDs with a maximum EQE of 4.61% and green emission. beilstein-journals.org In the near-infrared (NIR) spectrum, where high efficiency is challenging to achieve due to the "energy-gap law," radical-based emitters have reached EQEs of 3.1% for emission beyond 800 nm, and other TADF emitters have achieved remarkable EQEs of up to 12.6% in the deep-red/NIR region (~730 nm). rsc.orgresearchgate.net

While specific device reports for this compound emitters are scarce, its structural features suggest it could be a valuable building block for developing novel emitters, particularly for blue or green fluorescence where preventing aggregation-caused quenching is paramount.

The table below presents performance data for various OLEDs using thiophene-containing emitters, illustrating the current state of the art.

| Emitter Type / Structure | Emission Peak (nm) | Max. EQE (%) | Max. Current Eff. (cd/A) | Reference |

|---|---|---|---|---|

| DMB-TT-TPA (D-π-A) | 512 | 4.61 | 10.6 | beilstein-journals.org |

| Carbazole Derivative (Cz-DBA) | ~490 | 9.5 | ~20 | mdpi.com |

| TTM-3PDMAC (NIR Radical) | 830 | 3.1 | - | rsc.org |

| DCN-SAC (Non-doped TADF) | 730 | 12.6 | - | researchgate.net |

| AIEE Fluorophore (D-A-D) | 706 | 0.89 | - | researchgate.net |

Molecular Wires for Single-Molecule Electronics and Molecular Conductance StudiesThe non-linear structure of this compound makes it an unlikely candidate for studies on long-range carrier transport phenomena in molecular wires, where a linear and extended π-conjugated system is preferred. All relevant findings in this area pertain to the 2,5-isomer.Current time information in Bangalore, IN.nih.govscispace.compublish.csiro.au

Electrode-Molecule Interface Engineering

Research on related molecules, such as those containing (2,5-diethynylthiophene)diyl repeating units, has demonstrated that terminal functionalization is a powerful strategy for creating well-defined molecule-electrode interfaces. researchgate.net For instance, the terminal alkyne carbons can be functionalized to covalently link to gold or other metal electrodes. researchgate.net This precise chemical bonding provides a stable and efficient pathway for charge transport.

Furthermore, the strategic addition of bulky ligands to the molecular wire structure can dictate the formation of uniform self-assembled monolayers (SAMs) on the electrode surface. researchgate.net This steric control prevents molecular aggregation and ensures a more ordered and reproducible molecular junction, which is crucial for fabricating reliable devices. researchgate.net Such structural modifications have been shown to lead to high conductance at the single-molecule level. researchgate.net The ability to engineer the interface by modifying the molecular structure allows for the fine-tuning of the energy alignment between the molecule's frontier orbitals (HOMO/LUMO) and the electrode's Fermi level, which is a key determinant of charge transport barriers. semi.ac.cn

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. bohrium.comscirp.org This property is the basis for technologies like frequency conversion, optical switching, and high-density data storage. scirp.org Organic molecules with extensive π-conjugated systems and significant charge asymmetry are prime candidates for NLO applications due to their large delocalized π-electron densities. nih.govresearchgate.net The this compound core provides a robust π-conjugated bridge that can be functionalized to create potent NLO chromophores.

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are NLO phenomena where an incident light wave of frequency (ω) interacts with the material to produce an emergent wave of double (2ω) or triple (3ω) the frequency, respectively. mdpi.comnih.gov SHG is a second-order NLO effect that, by the principle of symmetry, can only occur in non-centrosymmetric materials. mdpi.com

Derivatives of this compound have been successfully incorporated into NLO-active materials. For example, a Y-type polyurethane containing a 1-(this compound) monomer was synthesized and found to exhibit a significant second harmonic generation (SHG) coefficient, demonstrating the potential of this core structure in frequency-doubling applications. alljournals.cn

THG is a third-order NLO process and is not restricted by the same symmetry constraints as SHG, allowing it to be observed in a wider variety of materials, including isotropic media. nih.govkuleuven.be The third-order susceptibility (χ³) governs the THG response. nih.gov Materials with large, conjugated systems are known to exhibit significant third-order NLO properties. scirp.org While specific THG measurements for this compound are not widely reported, its electronic structure strongly suggests its potential as a component in materials designed for THG and other third-order processes like all-optical switching.

The relationship between a molecule's structure and its NLO properties is a cornerstone of materials design. bohrium.com A highly effective and common strategy for creating molecules with large second-order NLO responses (measured by the first hyperpolarizability, β) is to connect an electron-donating (D) group and an electron-accepting (A) group through a π-conjugated bridge (D-π-A architecture). bohrium.comresearchgate.net

In this context, this compound is an ideal π-bridge. The two ethynyl groups can be independently functionalized with various donor and acceptor substituents. This structural versatility allows for the fine-tuning of the molecule's NLO response. The efficiency of the intramolecular charge transfer (ICT) from the donor to the acceptor across the diethynylthiophene core directly impacts the magnitude of the hyperpolarizability. Enhancing the strength of the donor and acceptor groups, and thus the degree of ICT, is predicted to significantly boost the NLO properties. scirp.org

Table 1: Predicted NLO Properties Based on Molecular Structure This table illustrates the theoretical relationship between substituent choice on a this compound core and the expected NLO response, based on established principles.

| Substituent at C2-ethynyl (Donor) | Substituent at C4-ethynyl (Acceptor) | Expected Intramolecular Charge Transfer (ICT) | Predicted Second-Order NLO Response (β) |

| -H | -H | Minimal | Very Low |

| -N(CH₃)₂ (Dimethylamino) | -H | Moderate | Moderate |

| -H | -NO₂ (Nitro) | Moderate | Moderate |

| -N(CH₃)₂ (Dimethylamino) | -NO₂ (Nitro) | Strong | High |

| -OCH₃ (Methoxy) | -CN (Cyano) | Moderate-Strong | High |

| -SCH₃ (Methylthio) | -CF₃ (Trifluoromethyl) | Moderate | Moderate-High |

Second and Third Harmonic Generation Properties

Fluorescent Sensors and Probes (for non-biological analytes and environments)

Fluorescent sensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity or color. openaccessgovernment.org They are valued for their high sensitivity, rapid response, and low cost. rsc.org The rigid and conjugated framework of this compound makes it a suitable fluorophore, or fluorescent core, for the construction of chemosensors for various non-biological analytes.

The functionality of a fluorescent sensor relies on the interaction between a receptor unit and the target analyte, which then triggers a change in the signaling fluorophore. openaccessgovernment.org The ethynyl groups of this compound provide convenient handles for attaching specific analyte-binding moieties (receptors).

Common chemo-sensing mechanisms that can be engineered using a this compound core include:

Photoinduced Electron Transfer (PET): A receptor with appropriate redox potential is attached to the fluorophore. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore (or vice-versa) quenches the fluorescence (a "turn-off" state). Binding of the analyte to the receptor alters its electronic properties, inhibiting the PET process and restoring fluorescence (a "turn-on" response). kfupm.edu.sa

Intramolecular Charge Transfer (ICT): The fluorophore is functionalized with electron-donating or withdrawing groups that create a charge-separated excited state. Analyte interaction can modify the dipole moment of this excited state, leading to a shift in the emission wavelength (a color change).

Aggregation-Induced Emission (AIE): In some designs, the sensor molecule might be non-emissive in solution but become highly fluorescent upon aggregation, a process which can be triggered by the presence of an analyte. mdpi.com

The interaction with the analyte is highly specific to the designed receptor. For instance, crown ether or aza-macrocycle moieties can be attached to the ethynyl groups to selectively bind metal cations, while urea (B33335) or thiourea (B124793) groups can be used to create binding pockets for anions like fluoride (B91410) or acetate (B1210297). openaccessgovernment.orgrsc.org

The effectiveness of a fluorescent sensor is defined by its selectivity (ability to detect a specific analyte in a complex mixture) and sensitivity (the lowest concentration of analyte it can detect).

Selectivity is primarily achieved through the careful design of the molecular recognition element, or receptor. rsc.orgijnc.ir This involves creating a binding site that is sterically and electronically complementary to the target analyte. For example, the size of a macrocyclic cavity can be tuned to fit a specific metal ion, or the arrangement of hydrogen-bond donors can be optimized to selectively bind a particular anion. openaccessgovernment.org

Sensitivity is governed by the efficiency of the signal transduction mechanism. rsc.orgresearchgate.net A large change in the quantum yield of fluorescence upon analyte binding results in a highly sensitive sensor. "Turn-on" sensors are often preferred as they produce a signal against a dark background, which can enhance sensitivity. researchgate.net Another powerful design principle is ratiometric sensing , where analyte binding causes a shift in the emission spectrum, leading to a change in the ratio of fluorescence intensities at two different wavelengths. mdpi.com This approach provides a built-in correction for variations in probe concentration or excitation intensity, leading to more accurate and reliable measurements. mdpi.com

Table 2: Design Strategies for this compound-Based Fluorescent Sensors

| Target Analyte (Non-biological) | Receptor Moiety (Attached to Ethynyl Group) | Proposed Sensing Mechanism | Design Principle for Selectivity |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Thioether or Dithia-crown ether | Photoinduced Electron Transfer (PET) / Chelation-Enhanced Fluorescence (CHEF) | Soft-acid/soft-base interaction; specific cavity size |

| Anions (e.g., F⁻, CN⁻) | Urea/Thiourea or Boronic Acid | PET or Hydrogen-bond-modulated ICT | Shape and electronic complementarity of the binding pocket |

| Nitroaromatic Explosives | Electron-rich aromatic group | Fluorescence quenching via electron transfer | π-π stacking and electrostatic interactions |

| pH Changes (H⁺) | Pyridine or Aniline derivative | ICT modulation | pKa tuning of the receptor nitrogen atom |

Future Directions and Emerging Research Avenues for 2,4 Diethynylthiophene Based Systems

Integration into Multifunctional Organic Materials and Hybrid Systems

The unique 2,4-connectivity of the thiophene (B33073) ring is noted as being particularly interesting for the development of functional π-systems. chim.it These systems are considered privileged for their potential use in a range of applications including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. chim.it The future integration of 2,4-diethynylthiophene (2,4-DET) into multifunctional materials hinges on creating polymers and molecular systems that can perform several roles simultaneously, such as combining electronic conductivity with sensing capabilities or light emission with photovoltaic properties.

A promising avenue is the creation of hybrid organic-inorganic materials. Here, polymers derived from 2,4-DET could be interfaced with inorganic nanoparticles or metal oxides. This approach could yield materials with synergistic properties, such as enhanced charge transport, improved thermal stability, or novel catalytic activities. For instance, while research has shown the grafting of zirconia and titania with derivatives of 2,5-diethynylthiophene (B3057309) for specific applications, a similar strategy could be adapted for 2,4-DET to create novel hybrid extractants or photocatalysts.

Furthermore, the development of metallopolymers incorporating 2,4-DET units is an emerging area. The insertion of metal centers into the polymer backbone can introduce unique electronic, optical, and magnetic properties, leading to materials suitable for chemosensing, data storage, or catalysis. researchgate.net

Table 1: Potential Multifunctional Applications for this compound Systems

| Application Area | Potential Functionality | Rationale |

|---|---|---|

| Organic Electronics | Combined light emission and charge transport (OLEDs, LE-FETs) | The 2,4-linkage offers a unique electronic structure suitable for blue-emissive materials. chim.it |

| Sensors | Chemo- or bio-sensing | The thiophene and ethynyl (B1212043) groups can be functionalized to interact with specific analytes, causing a detectable optical or electronic response. |

| Hybrid Materials | Photocatalysis, specialized coatings | Combining poly(this compound) with inorganic materials like TiO₂ or ZnO could enhance photocatalytic efficiency. |